molecular formula C12H15Cl2NO B8460340 2-Cyclobutylamino-1-(2,3-dichlorophenyl)ethanol

2-Cyclobutylamino-1-(2,3-dichlorophenyl)ethanol

Cat. No. B8460340
M. Wt: 260.16 g/mol
InChI Key: IDIJHFCHRFNTLK-UHFFFAOYSA-N
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Patent
US06515023B2

Procedure details

To 2,3-dichlorophenyloxirane prepared in step 1 (assumed 0.3 mmol) was added cyclobutylamine (5.86 mmol, 0.5 ml). The solution was heated at 60° C. in a capped test tube overnight. The solution was diluted with water (1 ml), extracted with ethyl acetate (1 ml) and washed with water (2×1 ml). The solution was concentrated by vacuum centrifuge overnight to give 2-cyclobutylamino-1-(2,3-dichlorophenyl)ethanol and used without further purification.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:11][O:10]1.[CH:12]1([NH2:16])[CH2:15][CH2:14][CH2:13]1>O>[CH:12]1([NH:16][CH2:11][CH:9]([C:3]2[CH:4]=[CH:5][CH:6]=[C:7]([Cl:8])[C:2]=2[Cl:1])[OH:10])[CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C1OC1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(CCC1)N
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1 ml)
WASH
Type
WASH
Details
washed with water (2×1 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by vacuum centrifuge overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)NCC(O)C1=C(C(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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